molecular formula C12H17FN2O B14794353 (S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide

(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide

Cat. No.: B14794353
M. Wt: 224.27 g/mol
InChI Key: POVPDMAHGLFIPM-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound reacts with a variety of reagents under different conditions. For example, it can react with alcohols to form urethane linkages, or with water to form amines and carbon dioxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It inhibits monoamine oxidase B, which is an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can help alleviate symptoms of Parkinson’s disease. Additionally, the compound modulates the release of glutamate, a neurotransmitter involved in excitatory signaling in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets. Its ability to modulate both dopamine and glutamate release sets it apart from other similar compounds, providing a broader range of therapeutic effects .

Properties

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVPDMAHGLFIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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